molecular formula C12H19NO4S B14225646 3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid CAS No. 819863-03-1

3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid

Cat. No.: B14225646
CAS No.: 819863-03-1
M. Wt: 273.35 g/mol
InChI Key: FETORMZGQPEZET-JTQLQIEISA-N
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Description

3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenylacetic acid and 3-aminopropane-1-sulfonic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic Acid: Shares the methoxyphenyl group but lacks the sulfonic acid and amino groups.

    3-Aminopropane-1-sulfonic Acid: Contains the sulfonic acid and amino groups but lacks the methoxyphenyl group.

Uniqueness

3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

819863-03-1

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO4S/c1-10(13-8-3-9-18(14,15)16)11-4-6-12(17-2)7-5-11/h4-7,10,13H,3,8-9H2,1-2H3,(H,14,15,16)/t10-/m0/s1

InChI Key

FETORMZGQPEZET-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NCCCS(=O)(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCCCS(=O)(=O)O

Origin of Product

United States

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